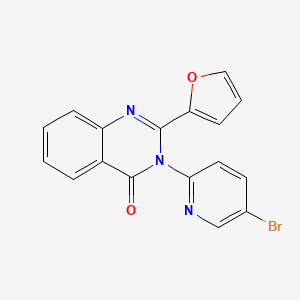

![molecular formula C21H22N4O B5514949 2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)

2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, closely related to the compound of interest, has been synthesized through reactions involving key building blocks like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives. The synthesis process employs piperidine in refluxing ethanol, indicating a method for constructing complex molecules involving imidazole and pyridine rings in relatively short times and with high yields (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using experimental techniques and quantum chemical calculations. For example, a compound synthesized via N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole was characterized by IR, NMR, and UV-vis spectroscopy, with its solid-state structure determined by single-crystal X-ray diffraction. Theoretical characterizations, employing density functional theory (DFT) methods, supported the experimental data, providing insights into the molecular and spectroscopic features of these compounds (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of imidazo[1,2-a]pyridine derivatives, which share structural features with the compound , have been explored through various synthetic strategies. These include palladium-catalyzed cascade reactions and metal-free three-component reactions for the formation of C-N, C-O, and C-S bonds, showcasing the versatility and reactivity of this chemical framework in constructing complex molecular architectures (Zhang, X. Zhang, & Fan, 2016).

Physical Properties Analysis

The physical properties of these compounds are closely tied to their molecular structures. For instance, crystallographic studies reveal detailed information on molecular conformations, orientations, and interactions within the crystal lattice, providing a basis for understanding their physical behavior and stability (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the electronic structure of the compound. Studies on related imidazo[1,5-a]pyridine derivatives demonstrate the generation of stable N-heterocyclic carbenes, highlighting the potential of these structures to participate in diverse chemical reactions and serve as ligands in metal complexes, further underscoring the chemical versatility of this class of compounds (Alcarazo et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, related structurally to the compound of interest, has been demonstrated through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various derivatives, showcasing efficient synthesis methods in organic chemistry (Goli-Garmroodi et al., 2015). Furthermore, the development of a novel three-carbon synthon for efficient synthesis of benzannelated and 1-(2-arylethenyl) heterocycles, including imidazo[1,2-a]pyridines, highlights the versatility of these compounds in synthesizing heterocyclic compounds (Katritzky et al., 2000).

Structural Characterization

Structural characterization of imidazo[1,2-a]pyridine derivatives, such as the study of 1-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine hemihydrate, provides insights into the molecular configuration and crystal packing of these compounds, which is crucial for understanding their chemical behavior and potential applications (Pfaffenrot et al., 2012).

Medicinal Chemistry Applications

Research on the imidazo[1,2-a]pyridine scaffold reveals its significance in medicinal chemistry due to its wide range of biological activities. The synthesis and functionalization of these compounds, particularly focusing on their reactivity and applications as intermediates in drug molecule production, have been extensively explored, highlighting their potential in the development of new therapeutic agents (Roopan et al., 2016).

Advanced Organic Synthesis Techniques

The development of efficient synthetic routes for imidazo[1,2-a]pyridines, employing metal-free three-component domino reactions, showcases the advancement in organic synthesis techniques. These methods facilitate the creation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating the compound's role in facilitating novel synthesis strategies (Cui et al., 2018).

Propiedades

IUPAC Name |

[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(19-8-4-5-11-22-19)24-13-9-18(10-14-24)20-23-12-15-25(20)16-17-6-2-1-3-7-17/h1-8,11-12,15,18H,9-10,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUORQNLHZKUZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2CC3=CC=CC=C3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)

![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)